

Technical Monograph: 2-(Benzyloxy)ethanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (benzyloxy)ethylamine

CAS No.: 19207-59-1

Cat. No.: B1295679

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CAS Registry Number: 38336-04-8 Formula: $C_9H_{13}NO$ Molecular Weight: 151.21 g/mol [1]

Executive Summary

2-(Benzyloxy)ethanamine serves as a critical bifunctional building block in modern medicinal chemistry, particularly within the burgeoning field of targeted protein degradation (PROTACs) and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a primary amine handle connected to a lipophilic benzyl ether moiety via a two-carbon ethyl spacer.[1] This specific architecture allows it to function as a "linker" that modulates solubility and spatial orientation between pharmacophores without introducing the metabolic instability often associated with ester linkages.[1]

This guide provides a rigorous technical analysis of 2-(benzyloxy)ethanamine, moving beyond basic identification to explore its preferred IUPAC nomenclature, high-fidelity synthetic protocols, and strategic application in linkerology.

Structural Identity & Nomenclature Analysis

IUPAC Nomenclature Derivation

The systematic naming of this compound adheres to the Substitutive Nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1]

- Parent Hydride: Ethanamine () [1] The amine group () takes priority as the principal functional group, determining the suffix "-amine." [1]
- Substituent: Benzyloxy group () [1] This is an ether substituent attached to the carbon chain. [1]
- Locants: The carbon atom bonded to the nitrogen is designated as position 1. [1] Therefore, the ether oxygen is attached at position 2. [1]

Preferred IUPAC Name (PIN): 2-(Benzyloxy)ethan-1-amine Accepted Alternative: 2-(Benzyloxy)ethanamine

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the behavior of this molecule in biological assays. [1]

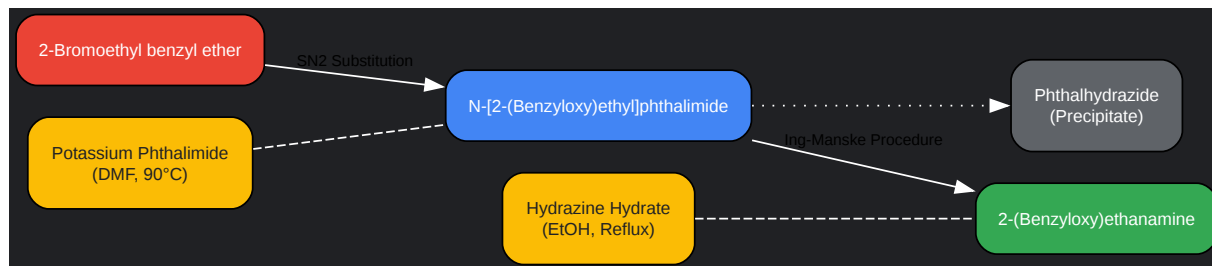
Property	Value	Significance in Drug Design
LogP (Predicted)	-1.1 - 1.4	Indicates moderate lipophilicity; suitable for crossing cell membranes compared to pure PEG chains. [1]
pKa (Amine)	-8.8 - 9.5	The primary amine is protonated at physiological pH, improving aqueous solubility. [1]
H-Bond Donors	1 (NH ₂)	Available for hydrogen bonding with protein residues or solvent.[1]
H-Bond Acceptors	2 (O, N)	The ether oxygen acts as a weak acceptor; the amine is a strong acceptor/donor.
Rotatable Bonds	4	High flexibility, ideal for linker applications where conformational adaptation is required.[1]

Synthetic Methodologies

Direct alkylation of 2-aminoethanol with benzyl bromide is experimentally discouraged due to the high probability of polyalkylation (forming secondary and tertiary amines) and O- vs. N-alkylation competition.

The following protocol utilizes the Gabriel Synthesis approach. This pathway is chosen for its ability to guarantee a primary amine product with high purity, essential for pharmaceutical applications.[1]

Pathway Visualization (Gabriel Synthesis)[1]



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Figure 1: The Gabriel Synthesis pathway ensures selective formation of the primary amine by using the phthalimide group to "mask" the nitrogen nucleophile.

Detailed Experimental Protocol

Objective: Synthesis of 2-(benzyloxy)ethanamine from 2-bromoethyl benzyl ether.

Step 1: Nucleophilic Substitution

- Setup: Charge a round-bottom flask with 2-bromoethyl benzyl ether (1.0 eq) and anhydrous DMF (Dimethylformamide, 5 mL/mmol).
- Reagent Addition: Add Potassium Phthalimide (1.1 eq) in a single portion.
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting bromide spot should disappear.[1]
- Workup: Pour the reaction mixture into ice water. The intermediate, N-[2-(benzyloxy)ethyl]phthalimide, will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]

Step 2: Hydrazinolysis (Ing-Manske Procedure)

- Solubilization: Dissolve the dried phthalimide intermediate in Ethanol (10 mL/mmol).
- Cleavage: Add Hydrazine Hydrate (1.2 eq) dropwise.[1]

- Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form, indicating successful cleavage.[1]
- Isolation:
 - Cool to room temperature.[1]
 - Acidify with 1M HCl to pH ~2 (to protonate the amine and keep it in solution while phthalhydrazide remains insoluble).
 - Filter off the phthalhydrazide solid.[1]
 - Basify the filtrate with 2M NaOH to pH >12.[1]
 - Extract with Dichloromethane (DCM) (3x).[1]
 - Dry combined organics over

, filter, and concentrate in vacuo.
- Validation:

NMR (

) should show a triplet at

ppm (

) and a singlet at

ppm (

).[1]

Strategic Applications in Drug Discovery

Linkerology in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.[1] The nature of this linker determines the degradation efficiency.[1]

- Why 2-(Benzyloxy)ethanamine?
 - Length Control: It provides a short, defined spacer (~3-4 atoms) often used to fine-tune the "reach" of the molecule.
 - Lipophilicity Modulation: Unlike polyethylene glycol (PEG) chains which are hydrophilic, the benzyl ether moiety adds lipophilicity (LogP boost).[1] This is crucial when the warhead ligands are too polar to penetrate cell membranes effectively.[1]
 - Metabolic Stability: The ether linkage (

) is significantly more resistant to plasma esterases than ester or amide bonds, prolonging the half-life of the drug candidate.

Fragment-Based Drug Design (FBDD)

In FBDD, 2-(benzyloxy)ethanamine serves as a "growing" vector.[1] A researcher might identify a benzyl ether fragment binding to a hydrophobic pocket.[1] By substituting the terminal carbon with an amine, they create a handle to "grow" the molecule into an adjacent sub-pocket or to conjugate it to a library of acids/chlorides.[1]

Handling, Stability, and Safety

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Primary amines can absorb

from the air to form carbamates over time.[1]
- Safety:
 - Corrosive: Causes severe skin burns and eye damage (GHS H314).[1]
 - PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.
- Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless reaction is intended).[1]

References

- PubChem.2-(Benzyloxy)ethanamine Compound Summary (CID 533868).[1][2] National Library of Medicine.[1] [\[Link\]](#)[1]
- Organic Syntheses.Gabriel Synthesis of Primary Amines. (General Protocol Reference). [\[Link\]](#)
- European Chemicals Agency (ECHA).Registration Dossier: 2-(benzyloxy)ethanamine.[1] [\[Link\]](#)(Note: Direct deep links to dossiers may vary; search CAS 38336-04-8 on ECHA main site).[1]

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Sources

- 1. 2-(Benzyloxy)ethanamine | C₉H₁₃NO | CID 533868 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. PubChemLite - 2-(benzyloxy)ethanamine (C₉H₁₃NO) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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